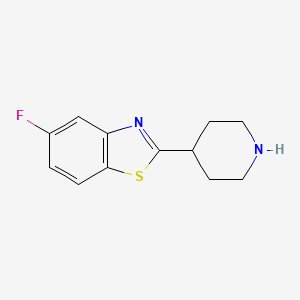

5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole

Description

Properties

IUPAC Name |

5-fluoro-2-piperidin-4-yl-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2S/c13-9-1-2-11-10(7-9)15-12(16-11)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBCXLRTNNMXJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC3=C(S2)C=CC(=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Attachment of the Piperidine Ring: The piperidine ring is attached through a nucleophilic substitution reaction, where the piperidine moiety reacts with a suitable leaving group on the benzothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The piperidin-4-yl group participates in nucleophilic substitution and acylation reactions due to its secondary amine functionality.

-

Example : Reaction with benzyl bromide in DMSO at 120°C forms N-benzylated derivatives via SN2 mechanism . Acylation with chloroacetyl chloride yields amide-linked compounds .

Urea and Carbamate Formation

The piperidine nitrogen reacts with isocyanates or carbonylating agents to form ureas or carbamates.

-

Example : Treatment with 3-fluoro-5-(trifluoromethyl)phenyl isocyanate produces urea derivatives with enhanced binding affinity to biological targets .

Cross-Coupling Reactions

The benzothiazole core enables functionalization via metal-catalyzed cross-coupling.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Aryl boronic acids, Pd(PPh₃)₄, Na₂CO₃, dioxane | Biaryl-substituted benzothiazoles | 60–75% |

-

Note : While the parent compound lacks halogens, bromination at the 6-position of the benzothiazole (using NBS) enables subsequent Suzuki coupling .

Biological Activity-Driven Modifications

The compound is frequently derivatized to enhance pharmacological properties:

-

Example : Hybridization with pyridinyl-piperazine fragments via N-alkylation enhances D4R selectivity .

Structural and Mechanistic Insights

-

Spectroscopic Characterization : NMR and MS confirm regioselectivity in N-alkylation/acylation .

-

DFT Studies : The fluorine atom increases electrophilicity of the benzothiazole ring, favoring nucleophilic aromatic substitution at the 6-position .

This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly in designing targeted therapies. Future research may explore photocatalytic C–H functionalization to expand its synthetic versatility.

Scientific Research Applications

Anticancer Activity

Mechanism and Efficacy

Benzothiazole derivatives, including 5-fluoro-2-(piperidin-4-yl)-1,3-benzothiazole, have been extensively studied for their anticancer properties. Research indicates that the incorporation of fluorine into benzothiazole structures enhances their metabolic stability and biological activity. For instance, derivatives like 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole have shown potent inhibitory effects on MCF-7 breast cancer cells, demonstrating the importance of fluorination in achieving desired therapeutic outcomes .

Case Studies

A study highlighted various benzothiazole derivatives' activity against different cancer cell lines, showing that compounds with specific substitutions exhibited significant growth inhibition. For example, certain derivatives achieved GI50 values below 0.6 µM against MCF-7 cells, indicating high potency . Another investigation into piperazine-based benzothiazoles revealed promising antiproliferative effects against human prostate cancer cell lines (DU-145) with CC50 values around 8 µM .

Antiviral Properties

Recent studies have also investigated the antiviral potential of benzothiazole derivatives. Compounds exhibiting activity against hepatitis C virus (HCV) were identified, with some derivatives acting as potent inhibitors of HCV RNA polymerase . This suggests that this compound could be explored further for its antiviral applications.

Antiparasitic Activity

The compound has shown promise in treating parasitic infections such as human African trypanosomiasis. Novel derivatives based on benzothiazole have been developed and tested in murine models, demonstrating significant efficacy against Trypanosoma brucei, the causative agent of the disease . These findings underscore the potential of benzothiazole derivatives in addressing neglected tropical diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzothiazole derivatives. Studies have shown that modifications at specific positions on the benzothiazole ring can lead to enhanced biological activity. For example, substituents at the para position of phenyl rings significantly affect anticancer potency and selectivity .

Synthesis and Optimization

The synthesis of this compound involves various chemical pathways that emphasize the importance of fluorination and functional group modifications to enhance pharmacological properties. Recent advancements in synthetic methodologies have facilitated the development of more potent analogs through strategic modifications .

Summary Table of Applications

| Application Area | Specific Findings |

|---|---|

| Anticancer | Potent against MCF-7 cells; GI50 < 0.6 µM; effective against DU-145 cells with CC50 ~ 8 µM |

| Antiviral | Active against hepatitis C virus; inhibits RNA polymerase |

| Antiparasitic | Effective against Trypanosoma brucei; demonstrated efficacy in murine models |

| Structure-Activity Relationship | Modifications at specific positions enhance activity; para-substituents crucial for potency |

| Synthesis | Advances in synthetic methods improve yield and potency of derivatives |

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, while the piperidine and benzothiazole moieties contribute to its overall reactivity and binding affinity. The compound may inhibit enzymes, disrupt cellular processes, or modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties of Selected Benzothiazole Derivatives

Key Observations :

- Dihedral Angles : The 4-methoxyphenyl-substituted compound exhibits a dihedral angle of 8.76° between the benzothiazole and aryl ring, suggesting reduced planarity compared to the target compound’s piperidinyl group, which may adopt a more flexible conformation .

Electronic and Physicochemical Properties

- In contrast, the 5-chloro substituent in the analog provides similar EWG effects but with increased steric bulk .

- Solubility : The piperidin-4-yl group in the target compound introduces a basic nitrogen (pKa ~10–11), which may enhance aqueous solubility at physiological pH compared to the lipophilic 4-methoxyphenyl group in the chloro analog .

Biological Activity

5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound this compound features a benzothiazole scaffold with a fluorine atom and a piperidine moiety. The synthesis typically involves multi-step reactions, including the formation of the benzothiazole core followed by the introduction of the piperidine group. Various synthetic pathways have been explored to optimize yield and purity.

1. Anticancer Properties

Research has demonstrated that this compound exhibits promising anticancer activity. It has been evaluated against various cancer cell lines, showcasing selective cytotoxicity towards malignant cells while sparing normal cells.

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| A-549 (Lung Cancer) | 10 | High |

| HepaRG (Normal Hepatocytes) | >100 | Low |

In studies, the compound demonstrated an IC50 value of approximately 10 µM against A-549 lung carcinoma cells, indicating significant cytotoxicity. In contrast, it exhibited minimal toxicity to HepaRG cells even at concentrations exceeding 100 µM, highlighting its selectivity for cancerous tissues .

The mechanism underlying the anticancer activity of this compound involves several pathways:

- PI3K/Akt Pathway Inhibition : The compound has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation in many cancers. In vitro assays revealed that it significantly reduced phosphorylation levels of Akt in treated cancer cells .

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This leads to increased apoptotic cell death in sensitive cancer cell lines .

3. Antiviral Activity

In addition to its anticancer properties, derivatives of benzothiazole structures similar to this compound have shown antiviral activity against various viruses, including Hepatitis C virus (HCV). These compounds inhibit viral replication by targeting specific viral enzymes .

Case Study 1: Lung Cancer Treatment

A study evaluated the efficacy of this compound in a preclinical model of lung cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased proliferation markers and increased apoptosis in tumor tissues .

Case Study 2: Combination Therapy

Another investigation assessed the potential of combining this compound with existing chemotherapeutics. The combination therapy resulted in enhanced efficacy against resistant cancer cell lines, suggesting that it may overcome some forms of drug resistance commonly seen in oncology .

Q & A

Basic Research Questions

Q. What synthetic methodologies are validated for producing 5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole, and how can reaction parameters be optimized?

- Answer : The synthesis typically involves cyclocondensation of fluorinated benzothiazole precursors with piperidine derivatives. For example, Vilsmeier-Haack formylation (DMF/POCl₃ at 60–65°C for 2.5 hours) has been used to functionalize benzothiazoles . Optimize yields by adjusting stoichiometry (e.g., 10:1 DMF/POCl₃ ratio), reaction time, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) . Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate) .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

- Answer :

- 1H/13C NMR : Identify fluorine coupling (δ ~160–165 ppm for C-F in ¹³C) and piperidine protons (δ 1.5–3.5 ppm for N-CH₂) .

- X-ray crystallography : Resolve dihedral angles between benzothiazole and piperidine rings (e.g., 6.41–34.02° in analogous structures) and non-classical interactions (C–H···π, π–π stacking) .

- IR spectroscopy : Confirm C-F stretches (1050–1100 cm⁻¹) and benzothiazole C=N vibrations (~1600 cm⁻¹) .

Q. How are preliminary biological activities of benzothiazole derivatives evaluated?

- Answer : Conduct in vitro antimicrobial assays using standardized protocols (e.g., broth microdilution for MIC determination against S. aureus and E. coli). Compare results to controls like ciprofloxacin . For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data for benzothiazole derivatives?

- Answer :

- Assay standardization : Ensure consistent microbial strains, growth media, and incubation times across studies .

- Structural validation : Confirm compound purity (>95% via HPLC) and crystallinity (PXRD) to rule out impurities or polymorphic effects .

- Computational docking : Compare binding modes in target proteins (e.g., HIV-1 protease or bacterial enzymes) using software like AutoDock to rationalize activity variations .

Q. What strategies enhance metabolic stability of this compound for in vivo studies?

- Answer :

- Structural modifications : Introduce deuterium at metabolically labile sites (e.g., piperidine C-H positions) or replace labile groups with fluorinated analogs .

- In vitro microsomal assays : Test hepatic stability using rat liver microsomes (RLM) with LC-MS quantification of parent compound degradation .

- Prodrug design : Mask polar groups (e.g., esterify piperidine nitrogen) to improve bioavailability .

Q. How does fluorination position influence electronic properties and target binding?

- Answer :

- DFT calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to assess fluorine’s electron-withdrawing effects on benzothiazole aromaticity .

- SAR studies : Compare 5-fluoro vs. 6-fluoro analogs in bioassays; 5-fluorination often enhances membrane permeability due to increased lipophilicity (logP ~2.5) .

- X-ray/PDB analysis : Overlay fluorinated derivatives with non-fluorinated analogs in target protein active sites to map halogen bonding interactions .

Q. What advanced purification techniques resolve challenges in isolating this compound?

- Answer :

- HPLC-PDA : Use C18 columns (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) mobile phase to separate regioisomers .

- Recrystallization : Optimize solvent polarity (e.g., methanol/water mixtures) to obtain single crystals for X-ray studies .

- Flash chromatography : Employ gradient elution (hexane → ethyl acetate) to remove byproducts from cyclization reactions .

Methodological Notes

- Data Contradiction Analysis : Cross-validate biological results using orthogonal assays (e.g., agar diffusion vs. microdilution for antimicrobial activity) .

- Experimental Design : Use factorial design (e.g., Box-Behnken) to optimize reaction parameters (temperature, solvent, catalyst loading) for scalable synthesis .

- Safety Protocols : Handle fluorinated intermediates in fume hoods with PPE (nitrile gloves, lab coat) due to potential toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.